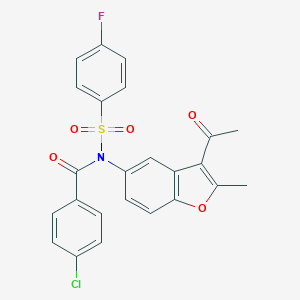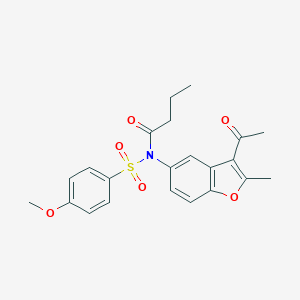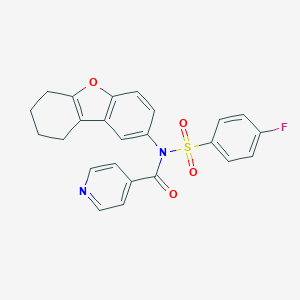![molecular formula C24H18Cl2N6O B285035 2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B285035.png)
2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery and development. This compound belongs to the class of pyrimidine derivatives and has been found to exhibit promising pharmacological properties.
Mechanism of Action
The mechanism of action of 2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is not fully understood. However, it is believed to exert its pharmacological effects through the inhibition of specific biological targets. For example, it has been found to inhibit the activity of certain kinases, which are involved in the regulation of cell growth and proliferation.
Biochemical and Physiological Effects:
This compound has been found to exhibit a variety of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the growth of cancer cells and reduce inflammation. It has also been found to exhibit anti-viral activity against certain viruses.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its potency and selectivity. This compound has been found to exhibit significant activity against a variety of biological targets, making it a valuable tool for studying specific cellular processes. However, one limitation of using this compound is its potential toxicity, which can limit its use in certain experimental settings.
Future Directions
There are several future directions for the study of 2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide. One potential direction is the development of more potent and selective analogs of this compound for use in drug discovery. Another direction is the study of the pharmacokinetics and pharmacodynamics of this compound in vivo, which could provide valuable information for its potential use in clinical settings. Additionally, the study of the molecular mechanisms underlying the pharmacological effects of this compound could lead to the discovery of new therapeutic targets for the treatment of various diseases.
Synthesis Methods
The synthesis of 2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves a multi-step process. The initial step involves the reaction of 2-chlorobenzaldehyde with 4-chlorobenzaldehyde in the presence of a base to form 2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-4H-pyrimido[1,2-a]pyrimidin-4-one. This intermediate is then reacted with 3-aminopyridine in the presence of a reducing agent to form the final product.
Scientific Research Applications
2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has been extensively studied for its potential applications in drug discovery and development. It has been found to exhibit significant activity against a variety of biological targets, including kinases, proteases, and enzymes. This compound has also been found to possess anti-inflammatory, anti-tumor, and anti-viral properties.
Properties
Molecular Formula |
C24H18Cl2N6O |
|---|---|
Molecular Weight |
477.3 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-7-(4-chlorophenyl)-5-methyl-N-pyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H18Cl2N6O/c1-14-20(23(33)29-17-5-4-12-27-13-17)21(15-8-10-16(25)11-9-15)32-24(28-14)30-22(31-32)18-6-2-3-7-19(18)26/h2-13,21H,1H3,(H,29,33)(H,28,30,31) |
InChI Key |
GFJHFWVESGSHPM-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)C3=CC=CC=C3Cl)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5 |
Canonical SMILES |
CC1=C(C(N2C(=NC(=N2)C3=CC=CC=C3Cl)N1)C4=CC=C(C=C4)Cl)C(=O)NC5=CN=CC=C5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-tert-butyl-N-(8-tert-pentyl-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl)benzenesulfonamide](/img/structure/B284956.png)

![N-6,7,8,9-tetrahydrodibenzo[b,d]furan-2-yl-N-[(2,4,5-trimethylphenyl)sulfonyl]benzamide](/img/structure/B284960.png)
![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-4-methoxybenzenesulfonamide](/img/structure/B284962.png)
![4-[{4-Nitrobenzoyl}(mesitylsulfonyl)amino]-1-naphthyl 4-nitrobenzoate](/img/structure/B284968.png)


amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284978.png)
amino]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284979.png)

![N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-[(4-methoxyphenyl)sulfonyl]benzamide](/img/structure/B284988.png)

![Ethyl 5-{butyryl[(4-fluorophenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B284996.png)
![4-{Acetyl[(2,4-dimethylphenyl)sulfonyl]amino}phenyl acetate](/img/structure/B285005.png)
